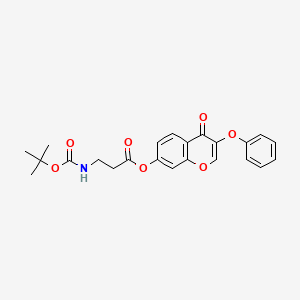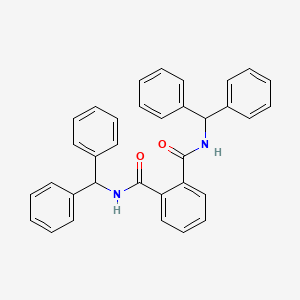![molecular formula C21H23NO3S B4711868 N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4711868.png)
N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide
Overview
Description
N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide, also known as INH1, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It was first identified as a potential inhibitor of Rho GTPase activity in a high-throughput screen of small molecules, and subsequent studies have shown that it has a range of effects on cancer cells, including inducing apoptosis, inhibiting cell migration and invasion, and disrupting the actin cytoskeleton.
Mechanism of Action
N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide has been shown to inhibit the activity of Rho GTPases by binding to a specific site on the protein. This binding prevents the exchange of GDP for GTP, which is necessary for Rho GTPases to become activated. Inhibition of Rho GTPase activity leads to a disruption of the actin cytoskeleton and a reduction in cell migration and invasion.
Biochemical and Physiological Effects:
In addition to its effects on Rho GTPase signaling, this compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. This effect appears to be mediated by the activation of the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide in lab experiments is its specificity for Rho GTPases. Unlike other small molecule inhibitors that target multiple signaling pathways, this compound specifically targets Rho GTPases, making it a valuable tool for studying the role of these proteins in cancer biology. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of Rho GTPase activity at low concentrations.
Future Directions
There are several potential future directions for research on N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide. One area of interest is the development of more potent analogs of this compound that can achieve complete inhibition of Rho GTPase activity at lower concentrations. Another area of interest is the identification of biomarkers that can predict which cancer patients are likely to respond to this compound treatment. Finally, there is interest in exploring the potential of this compound as a therapeutic agent in other diseases beyond cancer, such as inflammatory disorders and cardiovascular disease.
Scientific Research Applications
N-[2-(2-isopropylphenoxy)ethyl]-2-naphthalenesulfonamide has been studied extensively in the context of cancer research, particularly in the area of Rho GTPase signaling. Rho GTPases are a family of small GTP-binding proteins that play a critical role in regulating cell migration, invasion, and proliferation. Dysregulation of Rho GTPase signaling has been implicated in a variety of human cancers, making it an attractive therapeutic target.
properties
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-16(2)20-9-5-6-10-21(20)25-14-13-22-26(23,24)19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16,22H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZWLDYFJZRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4711813.png)


![7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4711832.png)
![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)indoline](/img/structure/B4711843.png)
![[3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B4711851.png)
![2-(3-chlorophenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4711852.png)

![(3-(3-methoxybenzyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4711865.png)
![butyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4711867.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711877.png)
![2-[(3-acetylphenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4711878.png)
![6-(4-isopropylphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4711886.png)